molecular formula C23H20N4O3S B2815135 4-[bis(2-cyanoethyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide CAS No. 325988-43-0

4-[bis(2-cyanoethyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide

Cat. No.: B2815135
CAS No.: 325988-43-0
M. Wt: 432.5
InChI Key: VJPPIBYGCMWVGC-UHFFFAOYSA-N
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Description

4-[bis(2-cyanoethyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide is a complex organic compound with the molecular formula C40H38N8O8S2 and a molecular weight of 822.91 g/mol. This compound is primarily used in research settings and is known for its unique structural properties, which make it suitable for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the sulfamoyl and benzamide groups, followed by their coupling under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-cyanoethyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves replacing one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are usually conducted under controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-[bis(2-cyanoethyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[bis(2-cyanoethyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[bis(2-cyanoethyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide include:

  • 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4’-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl)benzamide
  • 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide

Uniqueness

What sets this compound apart is its specific structural configuration, which imparts unique chemical and physical properties. These properties make it particularly valuable in research applications where precise molecular interactions are crucial.

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-naphthalen-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c24-14-4-16-27(17-5-15-25)31(29,30)20-12-10-19(11-13-20)23(28)26-22-9-3-7-18-6-1-2-8-21(18)22/h1-3,6-13H,4-5,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPPIBYGCMWVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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